4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole
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Overview
Description
4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroacetophenone with 3-methoxybenzaldehyde in the presence of a base, followed by cyclization with a sulfur source such as Lawesson’s reagent or phosphorus pentasulfide. The reaction conditions often include refluxing in an appropriate solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding thiazolidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole
- 4-(4-Bromophenyl)-2-(3-methoxyphenyl)-1,3-thiazole
- 4-(4-Methylphenyl)-2-(3-methoxyphenyl)-1,3-thiazole
Uniqueness
4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C16H12FNOS |
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Molecular Weight |
285.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C16H12FNOS/c1-19-14-4-2-3-12(9-14)16-18-15(10-20-16)11-5-7-13(17)8-6-11/h2-10H,1H3 |
InChI Key |
LAGCOYAUTMXWSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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